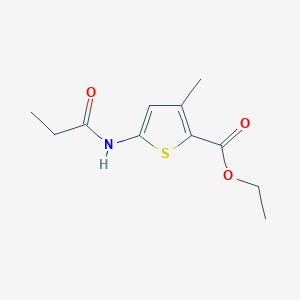![molecular formula C19H21FN2O3S B6523900 N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683791-90-4](/img/structure/B6523900.png)
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (FMPB) is a novel benzamide compound that has been developed for a variety of scientific research applications. It is a small molecule that has been extensively studied for its biochemical and physiological effects. FMPB has the potential to be used in a wide range of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of signal transduction pathways, cell growth, and apoptosis. Additionally, this compound has been used as a tool to study the effects of oxidative stress on cells.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it is believed to interact with multiple targets in the cell. It is thought to interact with enzymes, receptors, and other proteins to modulate the activity of these molecules. Additionally, it is believed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain proteins, such as c-Myc. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway. It has also been shown to induce apoptosis in certain cell types, such as human breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it has been extensively studied and its effects are well-understood. However, this compound has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has the potential to be used in a wide range of future scientific research applications. It could be used to study the effects of oxidative stress on cells, as well as the effects of other environmental factors. Additionally, it could be used to study the effects of drugs on cells and the mechanisms of action of drugs on cells. It could also be used to study the effects of different types of proteins on cells and the mechanisms of action of these proteins. Finally, it could be used to study the effects of various signaling pathways on cells and the mechanisms of action of these pathways.
Métodos De Síntesis
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can be synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine-1-sulfonyl chloride with 2-fluorophenyl isocyanate in the presence of a base, such as triethylamine, to form a sulfonyl isocyanate. The second step involves the reaction of the sulfonyl isocyanate with benzamide in the presence of a catalyst, such as p-toluenesulfonic acid, to form this compound.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-10-12-22(13-11-14)26(24,25)16-8-6-15(7-9-16)19(23)21-18-5-3-2-4-17(18)20/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODHHWXCXPXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)
![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523824.png)
![N-(4-methylcyclohexyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B6523826.png)
![2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523831.png)


![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6523851.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6523890.png)


![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)
![methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B6523914.png)
![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)
![6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B6523932.png)